molecular formula C27H27NO5 B272143 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B272143
M. Wt: 445.5 g/mol
InChI Key: GFMWUERQBJBULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole alkaloids. It has gained significant attention due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways and molecular targets, including the PI3K/Akt/mTOR pathway, NF-κB signaling, and the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration. Additionally, it has been shown to have a favorable safety profile and low toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic applications, low toxicity, and favorable safety profile. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For the research on 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include investigating its potential use in combination with other drugs or therapies, identifying its molecular targets and signaling pathways, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies are needed to explore its potential use in the treatment of other diseases, including cardiovascular and metabolic disorders.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the condensation of 3,4-dimethoxybenzaldehyde and 2-(2,4-dimethylphenyl)acetonitrile in the presence of sodium methoxide. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to obtain the final product.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo studies. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO5/c1-17-9-11-20(18(2)13-17)23(29)15-27(31)21-7-5-6-8-22(21)28(26(27)30)16-19-10-12-24(32-3)25(14-19)33-4/h5-14,31H,15-16H2,1-4H3

InChI Key

GFMWUERQBJBULI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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